

p-(1-Adamantyl)toluene CAS number 1459-55-8

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Compound of Interest

Compound Name: **p-(1-Adamantyl)toluene**

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An In-depth Technical Guide to p-(1-Adamantyl)toluene

CAS Number: 1459-55-8

Synonyms: 1-(4-Methylphenyl)adamantane, 1-p-Tolyl-adamantane, 1-(4-Tolyl)adamantane

Introduction

p-(1-Adamantyl)toluene is an aromatic hydrocarbon characterized by the substitution of a hydrogen atom on a toluene molecule with a bulky, three-dimensional adamantyl group at the para position. The adamantane cage, a rigid and lipophilic diamondoid structure, imparts unique physicochemical properties to the parent toluene molecule. These properties, including enhanced metabolic stability, increased lipophilicity, and a rigid conformational scaffold, make adamantane-containing compounds like **p-(1-Adamantyl)toluene** valuable building blocks in medicinal chemistry and materials science.^{[1][2][3]} The incorporation of the adamantyl moiety can significantly influence the pharmacological profile of a drug candidate, making it a point of interest for researchers and drug development professionals.^{[2][4]} This guide provides a comprehensive overview of the technical data and synthetic methodologies related to **p-(1-Adamantyl)toluene**.

Chemical and Physical Properties

p-(1-Adamantyl)toluene is a white to off-white crystalline solid at room temperature.^{[5][6]} Its bulky adamantyl group contributes to a relatively high melting point and boiling point for a hydrocarbon of its molecular weight. It is largely insoluble in water but soluble in many organic solvents.^[7]

Table 1: Physicochemical Properties of **p-(1-Adamantyl)toluene**

Property	Value	Reference(s)
CAS Number	1459-55-8	[5][8][9][10]
Molecular Formula	C ₁₇ H ₂₂	[10][11][12]
Molecular Weight	226.36 g/mol	[8][10][12][13]
Appearance	White to almost white powder/crystal	[5][6]
Melting Point	98-101 °C	[6][7][11][12][13]
Boiling Point	329.5 °C at 760 mmHg	[11][12][13]
Density	1.054 g/cm ³	[7][11][13]
Flash Point	148.5 °C	[13]
Solubility	Insoluble in water (1.4E-4 g/L at 25 °C, calculated)	[7]
Storage Temperature	Room Temperature	[6][8]

Spectroscopic Data

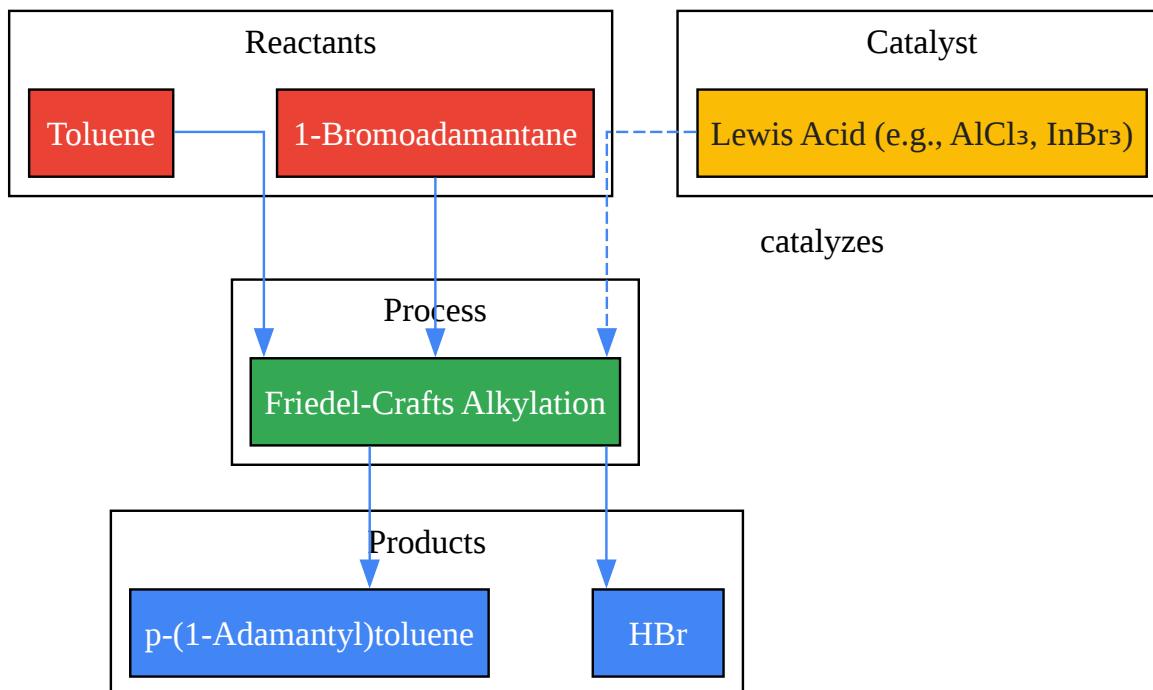
The structural characterization of **p-(1-Adamantyl)toluene** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **p-(1-Adamantyl)toluene**

Technique	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 7.25 (d, 2H, Ar-H), 7.13 (d, 2H, Ar-H), 2.31 (s, 3H, CH ₃), 2.08 (br s, 3H, adamantyl-CH), 1.90 (br s, 6H, adamantyl-CH ₂), 1.76 (br s, 6H, adamantyl-CH ₂)	[14]
¹³ C NMR	(CDCl ₃): δ 148.2, 134.7, 128.8, 124.9, 43.5, 37.1, 36.8, 29.1, 20.8	[14]
Mass Spectrometry (EI)	m/z (%): 226 (M ⁺ , 73.9), 169 (100), 132 (23.1), 105 (13.7), 91 (10.8), 183 (10.0), 94 (10.2)	[14][15]
IR Spectroscopy	Key absorptions expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending.	[16]

Synthesis

The primary method for the synthesis of **p-(1-Adamantyl)toluene** is the Friedel-Crafts alkylation of toluene with a suitable 1-adamantyl electrophile.[1][17] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[1][18] The adamantyl carbocation, being tertiary, is relatively stable, facilitating the reaction. The para product is generally favored due to the steric bulk of the adamantyl group.[19]



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Caption: General workflow for the synthesis of **p-(1-Adamantyl)toluene**.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Bromoadamantane

This protocol is adapted from general procedures for Friedel-Crafts alkylation reactions involving 1-bromoadamantane.^{[1][19]}

Materials:

- Toluene (anhydrous)
- 1-Bromoadamantane
- Indium(III) bromide (InBr_3) or Aluminum chloride (AlCl_3) (anhydrous)
- Dichloromethane (DCM, anhydrous)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

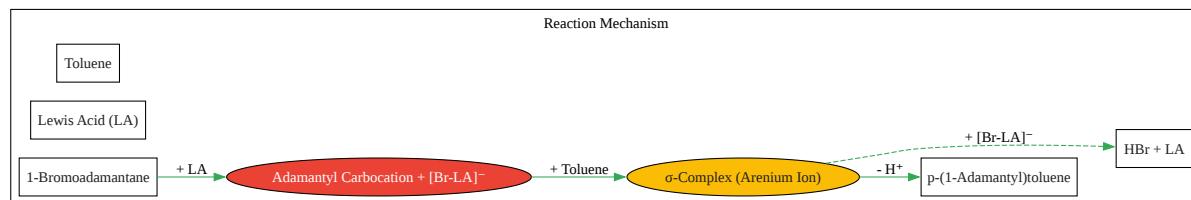
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add toluene (serving as both reactant and solvent).
- Addition of Reactants: Add 1-bromoadamantane (1.0 equivalent) to the flask.
- Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr_3 , 5 mol%) to the reaction mixture.
Note: If using AlCl_3 , the reaction may need to be cooled in an ice bath before addition due to its high reactivity.

- Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). Reaction times can vary from a few hours to 24 hours.[1]
- Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the Lewis acid.
- Workup: Transfer the mixture to a separatory funnel. If DCM was used as a co-solvent, add more. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.[1]
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexane, to isolate the pure **p-(1-Adamantyl)toluene**.[1]
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Caption: Mechanism of Friedel-Crafts alkylation for **p-(1-Adamantyl)toluene** synthesis.

Applications in Drug Development

While specific applications of **p-(1-Adamantyl)toluene** are not extensively documented, its structure is representative of a class of compounds that are highly valuable in drug design. The adamantyl moiety is a key pharmacophore in several approved drugs and clinical candidates.

[2] Its primary roles in drug design include:

- Increasing Lipophilicity: The hydrophobic nature of the adamantyl group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2][3]
- Enhancing Metabolic Stability: The bulky and rigid structure of the adamantane cage can sterically hinder the metabolic degradation of a drug by enzymes, thereby increasing its plasma half-life.[2]
- Providing a Rigid Scaffold: The defined three-dimensional structure of the adamantyl group can be used as a rigid anchor to orient other functional groups in a specific conformation for optimal binding to a biological target.[1]
- Modulating Receptor Binding: The size and shape of the adamantyl group can be used to tune the binding affinity and selectivity of a ligand for its receptor.

Adamantane derivatives have found applications as antiviral agents, in the treatment of neurological conditions, and as agents against type 2 diabetes.[2] **p-(1-Adamantyl)toluene** serves as a key intermediate for the synthesis of more complex adamantane-containing molecules for these and other therapeutic areas.[11]

Conclusion

p-(1-Adamantyl)toluene, with its unique combination of an aromatic ring and a bulky, lipophilic adamantane cage, is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined properties and accessible synthesis via Friedel-Crafts alkylation make it a valuable building block for the development of novel pharmaceuticals and advanced materials.

This guide has summarized the key technical data and provided a detailed protocol for its preparation to aid researchers and scientists in their work with this versatile molecule.

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